(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride
Overview
Description
Pyrazine is a class of organic compounds of the heterocyclic series characterized by a ring structure containing four atoms of carbon and two of nitrogen . The pyrazine ring is part of many polycyclic compounds of biological or industrial significance .
Synthesis Analysis
An efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides was developed under microwave irradiation . This methodology is acid-free, has good substrate scope, excellent functional group compatibility, and excellent product yields .Molecular Structure Analysis
Pyrazine-based materials have been used in high-performance OLEDs . A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized .Chemical Reactions Analysis
Through systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .Physical and Chemical Properties Analysis
High photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system are two crucial issues for cost-effective multicolor display applications .Scientific Research Applications
Design and Synthesis in Chemistry
The compound is utilized in the design and synthesis of pyrazine amide ligands for forming polynuclear transition metal complexes, as demonstrated by (Cockriel et al., 2008). These ligands are synthesized and characterized to assess their ability to form such complexes, indicating a potential application in coordination chemistry and material science.
Heterocyclic Compound Synthesis
The compound plays a role in synthesizing new heterocyclic structures. For example, research by (Savelli & Boido, 1992) involved synthesizing dipyridopyrazines, showcasing the versatility of the compound in forming various tricyclic structures.
Antimicrobial Applications
Some research has explored the antimicrobial activity of related heterocyclic compounds. (El‐Emary et al., 2002) investigated new heterocycles based on pyrazole, which have potential applications in developing antimicrobial agents.
Potential in Cancer Research
Research into pyrazine derivatives has indicated potential applications in cancer treatment. (Temple et al., 1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with antitumor activity, suggesting a possible application in oncology.
Synthesis of Novel Compounds
The compound is integral in synthesizing novel triazole derivatives with potential biological activities, as demonstrated by (Kumar & Mashelkar, 2007). This highlights its role in expanding the range of available biologically active compounds.
Development of Molecular Weaving Techniques
The pyrazine-containing ligands related to this compound are significant in developing molecular weaving techniques with octahedral metal ions, as explored by (Cockriel et al., 2008). This application is crucial in the field of material science and nanochemistry.
Synthesis of Anticancer Agents
The synthesis of potential anticancer agents using this compound is an area of active research. (Temple et al., 1987) highlights its use in creating mitotic inhibitors with significant antitumor activity.
Mechanism of Action
Properties
IUPAC Name |
(4aS,7aR)-4-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S.3ClH/c16-18(17)8-11-12(9-18)15(6-5-14-11)7-10-3-1-2-4-13-10;;;/h1-4,11-12,14H,5-9H2;3*1H/t11-,12+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWXSXQXNHKSO-XRBIFONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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